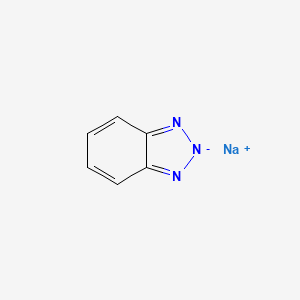

sodium;benzotriazol-2-ide

Description

Historical Context and Evolution of Research on Benzotriazolide Anions

The study of benzotriazole (B28993) and its derivatives dates back to the late 19th century, with its initial synthesis reported in 1889. gsconlinepress.com However, its practical applications began to be explored more earnestly in the mid-20th century. Benzotriazoles have been recognized for over six decades as highly effective corrosion inhibitors, particularly for copper and its alloys. researchgate.net Their commercial use expanded in the late 1950s and early 1960s, finding roles as anticorrosive agents and ultraviolet (UV) stabilizers in a variety of industrial and commercial products. researchgate.net

Early research focused heavily on understanding the mechanism of corrosion inhibition. These studies revealed that benzotriazole forms a protective, passive film on metal surfaces, a complex of Cu(I)BTA, which prevents oxidative degradation. researchgate.netresearchgate.netrsc.org The evolution of research saw a shift from purely applied studies to more fundamental investigations into the physicochemical properties of the benzotriazolide anion. Since the 1980s, the benzotriazole moiety has been recognized as a versatile synthetic auxiliary in organic chemistry. lupinepublishers.com Researchers began to explore the benzotriazolide anion as a good leaving group, which has since been utilized in the synthesis of a wide array of complex organic molecules, including peptides and various heterocyclic systems. lupinepublishers.comnih.gov This dual functionality—as both a protective agent in materials science and a reactive intermediate in synthesis—has driven its continuous and evolving research trajectory.

Significance of Sodium;benzotriazol-2-ide in Contemporary Chemical Synthesis and Materials Science

The importance of this compound in modern chemistry is multifaceted, spanning from large-scale industrial applications in materials science to specialized uses in fine chemical synthesis.

In materials science , its primary and most significant role is as a corrosion inhibitor. ucl.ac.uk It is extensively used in formulations for cooling water systems, antifreeze, and metalworking fluids to protect metals, especially copper and its alloys, from corrosion. cymitquimica.comresearchgate.net The mechanism involves the formation of a robust chemisorbed layer on the metal surface, which acts as a physical barrier to corrosive agents. researchgate.netrsc.org Furthermore, benzotriazole derivatives are effective UV absorbers, protecting polymers and coatings from photodegradation by converting absorbed UV radiation into harmless thermal energy. cymitquimica.comresearchgate.net Recent research has also explored incorporating benzotriazole into self-healing coatings, where it is released to passivate metal surfaces upon damage. bohrium.com

In chemical synthesis , the benzotriazolide anion is highly valued as a versatile leaving group. rsc.orgresearchgate.net N-acylbenzotriazoles, for instance, are stable and effective acylating agents used in the synthesis of peptides, offering advantages over traditional acid chlorides. lupinepublishers.com The benzotriazole group can be easily introduced into a molecule and subsequently displaced by a wide range of nucleophiles. This "benzotriazole methodology" has been employed to construct complex heterocyclic compounds, propargylic amines, and various functionalized molecules that are otherwise difficult to synthesize. lupinepublishers.comacs.org Benzotriazolyl alkyl esters are also recognized as valuable bifunctional building blocks in organic synthesis. rsc.org

Below is a table summarizing key properties of Sodium Benzotriazole:

| Property | Value |

| CAS Number | 15217-42-2 nih.gov |

| Molecular Formula | C₆H₄N₃Na nih.gov |

| Molecular Weight | 141.11 g/mol nih.gov |

| Appearance | White crystalline solid ontosight.ai |

| Solubility | Highly soluble in water ontosight.aicymitquimica.com |

| Primary Applications | Corrosion inhibitor, UV stabilizer, Synthetic auxiliary ontosight.airesearchgate.net |

This table is interactive. You can sort and filter the data.

Scope and Research Trajectories for this compound

The future research landscape for this compound and its parent compound, benzotriazole, is expanding beyond its traditional applications. Current research is paving the way for its use in more advanced and specialized fields.

One of the most promising areas is medicinal chemistry . Benzotriazole derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. gsconlinepress.comgrowingscience.comgsconlinepress.comontosight.ai The benzotriazole scaffold is considered a "vital" component in the design of new pharmacologically active compounds. researchgate.net Ongoing research focuses on synthesizing novel derivatives and evaluating their therapeutic efficacy, with some compounds showing promise against drug-resistant bacteria and various cancer cell lines. growingscience.commdpi.com

In materials science , beyond corrosion inhibition, research is exploring the development of "smart" materials. This includes creating advanced coatings with self-healing capabilities triggered by environmental stimuli, where benzotriazole acts as the healing agent. bohrium.com There is also interest in developing more environmentally benign corrosion inhibitors, which may involve modifying the benzotriazole structure or combining it with other "green" inhibitors like sodium phytate to create synergistic effects. smolecule.comresearchgate.net

In synthetic chemistry , the utility of the benzotriazolide anion continues to be explored. Researchers are developing new synthetic methodologies that leverage its unique reactivity. mdpi.com This includes its use in "click chemistry" and for the generation of nitrenium ions. nih.govgrowingscience.com Studies on the electron distribution and stability of benzotriazole anion radicals are also providing fundamental insights that could lead to new applications, such as in organic electronic materials or redox flow batteries. researcher.lifeacs.org The development of benzotriazole-based affinity labeling probes for studying proteins highlights its growing role in chemical biology. rsc.org

Properties

IUPAC Name |

sodium;benzotriazol-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCQWBKETUXWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[N-]N=C2C=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=N[N-]N=C2C=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium;benzotriazol 2 Ide and Its Derivatives

Established Synthetic Routes to Benzotriazole (B28993) Precursors

The synthesis of benzotriazole serves as the foundational step for producing sodium;benzotriazol-2-ide. The most common and established method involves the transformation of o-phenylenediamine (B120857).

The primary route to benzotriazole is through the cyclocondensation of o-phenylenediamine. pharmacyinfoline.comgsconlinepress.com This reaction is typically carried out by treating o-phenylenediamine with sodium nitrite (B80452) in the presence of an acid, such as glacial acetic acid or hydrochloric acid. pharmacyinfoline.comslideshare.netscribd.com The process involves the diazotization of one of the amino groups on the o-phenylenediamine by nitrous acid, which is generated in situ from sodium nitrite and the acid. slideshare.netscribd.com The resulting diazonium salt then undergoes a spontaneous intramolecular cyclization, leading to the formation of the stable benzotriazole ring. gsconlinepress.comscribd.com The reaction is exothermic, often causing a rapid increase in temperature. pharmacyinfoline.comorgsyn.org

The efficiency and yield of benzotriazole synthesis are highly dependent on the reaction conditions. Acetic acid is often preferred over mineral acids as it is considered more satisfactory for this reaction. orgsyn.org The reaction temperature is a critical parameter; the initial cooling of the o-phenylenediamine solution is necessary before the addition of sodium nitrite, after which the temperature is allowed to rise significantly to facilitate the reaction. pharmacyinfoline.comorgsyn.org

Solvent choice also plays a crucial role in optimizing the synthesis. Studies have shown that aprotic solvents can lead to higher yields compared to protic solvents. researchgate.net For instance, using acetonitrile (B52724) as a solvent with tert-butyl nitrite (TBN) as the diazotizing agent can result in a quantitative conversion of o-phenylenediamine to benzotriazole in a very short time at room temperature. researchgate.net

Table 1: Optimization of Benzotriazole Synthesis with tert-Butyl Nitrite (TBN)

| Entry | Solvent | Equivalents of TBN | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | THF | Not Specified | 1 h | 21-65 | researchgate.net |

| 2 | Acetonitrile | Not Specified | 1 h | 65 | researchgate.net |

| 3 | Methanol | Not Specified | 1 h | 20-45 | researchgate.net |

| 4 | Ethanol | Not Specified | 1 h | 20-45 | researchgate.net |

| 5 | Acetonitrile | 2.0 | 15 min | Quantitative | researchgate.net |

Generation of the Benzotriazolide Anion: Deprotonation Strategies

Benzotriazole is a weak acid, with a pKa of approximately 8.37, due to the acidic proton attached to one of the nitrogen atoms in the triazole ring. ufl.educhemicalbook.com The presence of two electron-withdrawing, pyridine-like nitrogen atoms increases the acidity of this N-H proton, facilitating its removal by a base. ufl.edu This deprotonation results in the formation of the benzotriazolide anion. ufl.edu

Various bases can be employed for this purpose. Strong bases like lithium hexamethyldisilazide (LiHMDS) are effective for deprotonation. ethernet.edu.et Alkoxides, such as sodium methoxide (B1231860), are also commonly used to generate the sodium salt of the benzotriazolide anion in an alcohol solvent like methanol. chemicalbook.com The resulting anion is a stable, non-volatile species. ufl.edu

Direct Synthesis of this compound

The direct synthesis of sodium benzotriazolide (also referred to as sodium 1H-benzotriazolide) can be achieved by reacting benzotriazole with a suitable sodium base. chemicalbook.com A high-yield method involves the reaction of benzotriazole with an equivalent amount of sodium methoxide in methanol. This process yields sodium benzotriazolate as a virtually colorless powder with a purity of 97%. chemicalbook.com

Another method involves the reaction of methylbenzotriazole with sodium hydroxide (B78521) to prepare the sodium salt of methylbenzotriazole. google.com While this produces a derivative, the principle of direct reaction with sodium hydroxide is applicable. For the parent compound, benzotriazole can be reacted with aqueous sodium hydroxide. tolyltriazole-benzotriazole.com

Regioselective N-Alkylation Strategies of Sodium Benzotriazolide

The benzotriazolide anion is an ambident nucleophile, meaning it can be attacked by electrophiles (such as alkyl halides) at more than one site. This leads to the formation of two possible isomers: N-1 and N-2 alkylated benzotriazoles. The control of regioselectivity in these alkylation reactions is a key challenge and an area of significant research. researchgate.netnih.gov

The N-alkylation of benzotriazole with alkyl halides is typically carried out in the presence of a base, which generates the benzotriazolide anion in situ. researchgate.nettsijournals.com The choice of base, solvent, and reaction conditions can influence the ratio of the resulting N-1 and N-2 isomers. Bases such as potassium carbonate, sodium hydroxide, and potassium hydroxide have been used. researchgate.nettsijournals.com

Solvent-free conditions, sometimes assisted by microwave irradiation or the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), have been developed to improve efficiency and regioselectivity. researchgate.net These methods often favor the formation of the N-1 alkylbenzotriazole isomer in moderate to high yields. researchgate.net The use of basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), under solvent-free conditions has also been shown to be an efficient protocol, affording good to excellent yields of N-alkylated products with varying N-1/N-2 ratios depending on the alkyl halide used. researchgate.net

Table 2: N-Alkylation of Benzotriazole with Alkyl Halides in Basic Ionic Liquid [Bmim]OH

| Entry | Alkyl Halide | Time (h) | Yield (%) | N-1:N-2 Isomer Ratio | Reference |

|---|---|---|---|---|---|

| 1 | EtBr | 3 | 90 | 74:26 | researchgate.net |

| 2 | n-PrBr | 3 | 87 | 62:38 | researchgate.net |

| 3 | i-PrBr | 4 | 89 | 76:24 | researchgate.net |

| 4 | n-BuBr | 3 | 87 | 68:32 | researchgate.net |

| 5 | n-BuCl | 4 | 91 | 66:34 | researchgate.net |

| 6 | BnCl | 2 | 95 | 86:14 | researchgate.net |

| 7 | BnBr | 2 | 93 | 74:26 | researchgate.net |

Influence of Reaction Conditions on Regioselectivity (e.g., Solvent-Free, Ionic Liquids, Microwave Irradiation, Base Selection)

The alkylation of the benzotriazolide anion presents a significant challenge in synthetic chemistry due to the potential for reaction at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers. The regioselectivity of this reaction is profoundly influenced by the chosen reaction conditions. Modern synthetic strategies have explored various non-traditional conditions to enhance selectivity, improve yields, and adhere to the principles of green chemistry.

Solvent-Free Conditions: Solvent-free, or solid-state, synthesis offers numerous advantages, including reduced pollution, lower costs, and operational simplicity. researchgate.net The N-alkylation of benzotriazole has been successfully achieved under solvent-free conditions, often in conjunction with microwave irradiation or specific catalysts, to afford N-alkylated products with high regioselectivity. researchgate.netijrrjournal.com For instance, the reaction of benzotriazole with alkyl halides in the presence of silica (B1680970) gel (SiO2), potassium carbonate (K2CO3), and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions yields 1-alkyl benzotriazoles regioselectively in moderate to high yields and with significantly reduced reaction times. researchgate.nettsijournals.com These methods often avoid the use of hazardous organic solvents like DMSO or DMF, which are common in traditional approaches. researchgate.net

Ionic Liquids: Ionic liquids (ILs) have emerged as environmentally benign solvents and catalysts for a variety of organic transformations. In the context of benzotriazole alkylation, ILs can facilitate the reaction and influence its regioselectivity. The N-alkylation of benzotriazole with alkyl halides proceeds efficiently in the presence of potassium hydroxide (KOH) within the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]). researchgate.net Similarly, using the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) as a catalyst under solvent-free conditions also provides good to excellent yields of N-alkylated products with moderate regioselectivity. researchgate.net The use of ILs not only provides an alternative to volatile organic solvents but can also enhance reaction rates and, in some cases, be recycled and reused. researchgate.netresearchgate.net

| Alkylating Agent | Ionic Liquid/Base | Time (h) | Yield (%) | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| Ethyl bromide | [Bmim]OH | 3 | 90 | 74:26 | researchgate.net |

| n-Propyl bromide | [Bmim]OH | 3 | 87 | 62:38 | researchgate.net |

| n-Butyl bromide | [Bmim][BF4]/KOH | 2.5 | 96 | 63:37 | researchgate.net |

| n-Butyl chloride | [Bmim]OH | 4 | 91 | 66:34 | researchgate.net |

| Benzyl chloride | [Bmim]OH | 2 | 95 | 86:14 | researchgate.net |

| Benzyl bromide | [Bmim][BF4]/KOH | 1.5 | 98 | 74:26 | researchgate.net |

Microwave Irradiation: Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to dramatically reduce reaction times and often improve product yields. semanticscholar.orgnih.govnih.gov This technique has been successfully applied to the synthesis of various benzotriazole derivatives. semanticscholar.orgresearchgate.net When compared to conventional heating methods, microwave-assisted syntheses of benzotriazole derivatives are typically completed in minutes rather than hours, with yields that are often significantly higher. semanticscholar.orgnih.govresearchgate.net For example, the synthesis of 5-substituted benzotriazole derivatives from 5-chloromethylbenzotriazole showed yields ranging from 42-83% under microwave irradiation, compared to 23-76% with conventional heating. nih.gov The solvent-free synthesis of N-alkylated benzotriazoles under microwave irradiation is particularly advantageous, with reactions completing in as little as 20-30 seconds. researchgate.net

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 5-(2-methylphenyl)aminomethyl benzotriazole | Conventional (Reflux) | 5 h 15 min | 23 |

| Microwave (180 W) | 6 min 10 s | 42 | |

| 5-benzylaminomethyl benzotriazole | Conventional (Reflux) | 3 h | 76 |

| Microwave (180 W) | 3 min | 83 |

Base Selection: The choice of base is a critical parameter in the N-alkylation of benzotriazole, influencing both the reaction rate and the regioselectivity. A variety of bases have been employed, including potassium hydroxide, sodium hydroxide, potassium carbonate, and sodium hydride. researchgate.netresearchgate.net The reaction of benzotriazole with alkyl halides in the presence of potassium carbonate (K2CO3) can lead to a mixture of N1- and N2-alkylated products. tsijournals.com The use of strong bases like sodium hydride or potassium alkoxides is also reported. researchgate.netresearchgate.net In ionic liquid systems, potassium hydroxide has been shown to be an effective base. researchgate.netresearchgate.net The interplay between the base, solvent, and other reaction conditions ultimately determines the ratio of the N1 and N2 isomers formed.

More advanced catalytic systems have also been developed to control regioselectivity. For instance, a rhodium-catalyzed reaction with diazo compounds can achieve highly selective N2-alkylation. nih.gov Conversely, a metal-free approach using B(C6F5)3 as a catalyst with diazoalkanes has been shown to provide excellent site-selectivity for N1-alkylation. rsc.orggrowkudos.com

Synthetic Pathways to Functionalized Benzotriazolide Derivatives

The benzotriazole scaffold is a versatile building block for the synthesis of a wide range of functionalized derivatives with applications in medicinal chemistry and materials science. ijrrjournal.comgsconlinepress.comnih.gov Synthetic strategies focus on introducing diverse substituents at various positions on the benzotriazole ring system, as well as incorporating the entire moiety into larger, more complex molecules through multi-component reactions.

Functionalization of the benzotriazole core can be achieved through various synthetic transformations. One common approach is the N-alkylation of the triazole ring, as discussed previously, followed by further modification of the introduced alkyl group. For example, benzotriazole can be reacted with 2-bromoacetic acid in aqueous sodium hydroxide to yield 2-(1H-benzo[d]triazol-1-yl)acetic acid, which serves as a precursor for further functionalization, such as the synthesis of hydrazide derivatives. tolyltriazole-benzotriazole.com

Another strategy involves starting with a pre-functionalized benzotriazole. For instance, 5-chloromethylbenzotriazole is a useful intermediate for introducing various amine and ether linkages. nih.govresearchgate.net It can be reacted with different anilines, amines, and phenols to produce a library of 5-substituted benzotriazole derivatives. nih.govresearchgate.net Similarly, benzotriazoles can be reacted with substituted benzoic acids and phenacyl bromides to generate derivatives with ester and ketone functionalities. nih.gov These methods allow for the systematic introduction of a wide array of chemical groups, enabling the exploration of structure-activity relationships for various applications. nih.govmdpi.com

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Benzotriazole | 2-Bromoacetic acid, NaOH | Carboxylic acid derivative | tolyltriazole-benzotriazole.com |

| 5-Chloromethylbenzotriazole | 2-Methylaniline | Substituted alkyl amine | nih.govresearchgate.net |

| 5-Chloromethylbenzotriazole | n-Butylamine | Substituted alkyl amine | nih.govresearchgate.net |

| Benzotriazole | Substituted phenacyl bromides | Keto derivatives | nih.gov |

| Benzotriazole | Substituted benzoic acids | Ester/Amide derivatives | nih.gov |

| ortho-Fluoronitrobenzenes | l-3-Aminoalanine, Diazotization | α-Amino acid derivative | gsconlinepress.com |

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly efficient and convergent, making them ideal for generating libraries of structurally diverse compounds. rsc.org Benzotriazole and its derivatives have been successfully employed as components in various MCRs.

For example, a one-pot MCR has been developed to synthesize imidazole (B134444) and benzotriazole isatin-based compounds using p-toluenesulfonic acid (p-TSA·H2O) as a catalyst, achieving yields up to 92%. researchgate.net Another MCR involves the reaction of (Z)-chloroximes, isocyanides, and NH-heterocycles, including benzotriazole, to afford novel classes of compounds that are not accessible through traditional multi-step syntheses. researchgate.net Furthermore, a three-component reaction between an alkyne, a hydrazone, and an N-heterocycle like benzotriazole has been utilized to create multi-substituted pyrazole (B372694) scaffolds, which are of significant interest in medicinal chemistry. rsc.org The incorporation of the benzotriazolide moiety into these complex heterocyclic systems demonstrates its utility as a versatile building block in advanced organic synthesis.

Reaction Mechanisms and Pathways Involving Sodium;benzotriazol 2 Ide

Nucleophilic Reactivity of the Benzotriazolide Anion

The benzotriazolide anion (C₆H₄N₃⁻) is an effective nucleophile due to the lone pair of electrons on its nitrogen atoms. nist.govgacariyalur.ac.in This anion can participate in a variety of reactions where it attacks an electron-deficient center. wikipedia.org The fused benzene (B151609) ring provides stability to the conjugate base, enhancing its utility in synthesis. chemicalbook.com Its nucleophilic character is exploited in numerous synthetic strategies, including substitution and addition reactions. nih.govgrowingscience.com

The benzotriazolide anion readily participates in nucleophilic substitution reactions, particularly those following an Sₙ2 (bimolecular nucleophilic substitution) mechanism. gacariyalur.ac.inwikipedia.org In these reactions, the nucleophilic benzotriazolide ion attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. libretexts.orgyoutube.com This process results in the formation of a new carbon-nitrogen bond.

The general form of the reaction is: Nuc:⁻ + R-LG → R-Nuc + LG:⁻ Where Nuc:⁻ is the benzotriazolide anion, R-LG is the substrate with a leaving group LG , and R-Nuc is the N-substituted benzotriazole (B28993) product. wikipedia.org

Factors that influence the rate and success of these Sₙ2 reactions include the structure of the substrate, the nature of the leaving group, and the solvent used. libretexts.org For instance, the reaction proceeds most efficiently with methyl and primary alkyl halides, as steric hindrance around the reaction center is minimal. youtube.comlibretexts.org The best leaving groups are typically weak bases. gacariyalur.ac.in Polar aprotic solvents are often preferred as they solvate the cation (Na⁺) but not the nucleophilic anion, thus enhancing its reactivity. libretexts.org

Alkylation of 1H-benzotriazole with alkyl halides in the presence of a base like sodium hydroxide (B78521) (NaOH) or sodium ethoxide (NaOEt) yields 1-alkylbenzotriazole as the major product. chemicalbook.com This reaction proceeds via the in situ formation of the sodium salt, which then acts as the nucleophile.

| Substrate Type | Relative Reactivity in Sₙ2 | Example |

|---|---|---|

| Methyl | High | Methyl iodide |

| Primary (1°) | High | Ethyl bromide |

| Secondary (2°) | Slow | Isopropyl chloride |

| Tertiary (3°) | No reaction | tert-Butyl bromide |

This table illustrates the general reactivity trend for substrates in Sₙ2 reactions, which is applicable to reactions involving the benzotriazolide anion.

Sodium benzotriazolide has been successfully employed as a nitrogen-based nucleophile in enantioselective palladium-catalyzed allylic substitution reactions. nih.govacs.org These transformations are crucial for the synthesis of chiral molecules, which are of significant importance in pharmaceuticals. In a notable application, the allylic amination of 1,3-diaryl allyl carbonates was achieved using a palladium catalyst with a chiral PHOX (phosphine-oxazoline) ligand. nih.govacs.org

A challenge in this reaction is the presence of two nucleophilic nitrogen atoms (N1 and N2) in the benzotriazolide anion, which can lead to the formation of two different regioisomers. nih.gov Research has shown that both isomers can be formed with moderate-to-high enantioselectivities, although controlling the regioselectivity can be difficult. nih.govacs.org

| Catalyst/Ligand | Substrate | Product Isomer | Enantiomeric Excess (ee) | Regioselectivity (N2/N1) |

|---|---|---|---|---|

| Pd/(S)-i-Pr-PHOX | Ethyl 1,3-diaryl allyl carbonate | N2 | Up to 95% | Up to 2.2/1 |

| Pd/(S)-i-Pr-PHOX | Ethyl 1,3-diaryl allyl carbonate | N1 | Moderate to high | - |

Data from a study on Pd-catalyzed allylic amination using sodium benzotriazolide, demonstrating the potential for high enantioselectivity. nih.gov

Benzotriazole as a Leaving Group in Organic Transformations

The benzotriazolyl group is recognized as an excellent leaving group in a variety of organic transformations. nih.govacs.org Its ability to stabilize a negative charge upon departure makes it readily displaceable by other nucleophiles. acs.org This property is a cornerstone of benzotriazole-mediated synthesis, where the moiety is first introduced as a synthetic auxiliary and then eliminated to yield the final product. nih.govacs.org

The elimination of the benzotriazolide anion can proceed through several mechanisms depending on the substrate and reaction conditions. One common pathway involves the treatment of N-(arylacetyl)benzotriazoles with a base, such as sodium hydride (NaH). ufl.edu This process leads to the elimination of benzotriazole and the formation of highly reactive arylketene intermediates. ufl.edu These intermediates can then undergo further reactions, such as dimerization followed by hydrolysis to form symmetrical ketones. ufl.edu

Reaction Pathway for Ketone Formation:

Deprotonation: A base removes the acidic proton alpha to the carbonyl group.

Elimination: The resulting anion eliminates the benzotriazolide anion to form a ketene.

Dimerization: The ketene dimerizes to form a β-lactone intermediate.

Hydrolysis & Decarboxylation: The intermediate reacts with water and loses carbon dioxide to yield a 1,3-diarylacetone. ufl.edu

This strategy highlights the dual role of benzotriazole: it first facilitates the formation of the N-acyl derivative and then acts as a leaving group to generate a reactive intermediate. ufl.edu

Benzotriazolyl-alkylation is a powerful synthetic method that leverages the ability of benzotriazole to act as both a nucleophile and a leaving group. nih.gov The process typically involves the reaction of benzotriazole, an aldehyde, and a primary amine to form a 1:1:1 adduct. rsc.orgresearchgate.netrsc.org This intermediate, an N-(α-benzotriazol-1-ylalkyl)amine, can then be treated with a nucleophile (e.g., a Grignard reagent) which displaces the benzotriazolyl group to form a new carbon-carbon or carbon-heteroatom bond. researchgate.netrsc.org

This two-step sequence provides a versatile method for the N-alkylation of amines and related compounds. rsc.org For example, N-(α-benzotriazol-1-ylalkyl)amides can be reduced with sodium borohydride (NaBH₄), where the benzotriazolyl group is effectively replaced by a hydride, leading to N-alkylated amides in high yields. rsc.org

Intermediate Formation and Subsequent Reactivity

The reaction of sodium benzotriazolide or its parent compound with various electrophiles leads to the formation of stable, versatile intermediates. These benzotriazole-containing adducts are key synthons for a wide range of chemical transformations. ethernet.edu.etacs.org

For example, the reaction between benzotriazole, aldehydes, and amines can form adducts that are precursors to various heterocyclic systems. researchgate.netrsc.org The reactivity of these intermediates stems from the unique properties conferred by the benzotriazole moiety, which can stabilize adjacent cations or anions and act as a superb leaving group. ufl.eduresearchgate.net

Another example is the formation of N-acylbenzotriazoles from carboxylic acids. These compounds are stable, crystalline solids that serve as excellent acylating agents for N-, O-, C-, and S-acylations. nih.gov They can also be used to generate other valuable intermediates. For instance, the samarium diiodide-promoted coupling of N-acylbenzotriazoles provides a facile route to 1,2-diketones under mild conditions. ufl.edu Similarly, the reaction of N-acylbenzotriazoles with dichloromethane in the presence of a base can lead to the formation of benzotriazolyl alkyl esters through an unusual CH₂ insertion mechanism. rsc.org This highlights the diverse reactivity of benzotriazole-derived intermediates in constructing complex functional groups. rsc.org

Formation of 1-Hydroxyalkylbenzotriazoles

The reaction between sodium;benzotriazol-2-ide and aldehydes provides a direct route to 1-(α-hydroxyalkyl)benzotriazoles. In this nucleophilic addition reaction, the benzotriazolide anion attacks the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the addition of a mild acid or during aqueous workup, yields the final 1-hydroxyalkylbenzotriazole product.

The general mechanism proceeds as follows:

Nucleophilic Attack: The benzotriazolide anion acts as a nucleophile and adds to the carbonyl group of the aldehyde.

Formation of Alkoxide Intermediate: A new carbon-nitrogen bond is formed, resulting in an alkoxide intermediate.

Protonation: The intermediate is protonated to give the stable 1-(α-hydroxyalkyl)benzotriazole.

This reaction is applicable to a variety of aldehydes, leading to a diverse range of 1-hydroxyalkylbenzotriazole derivatives. These products are stable, often crystalline, solids and serve as important precursors for further functionalization rsc.org.

| Reactant 1 | Reactant 2 | Product |

| This compound | Formaldehyde | 1-(Hydroxymethyl)benzotriazole |

| This compound | Acetaldehyde | 1-(1-Hydroxyethyl)benzotriazole |

| This compound | Benzaldehyde | 1-(Hydroxy(phenyl)methyl)benzotriazole |

Transformation to 1-Chloroalkylbenzotriazoles

1-Hydroxyalkylbenzotriazoles can be readily converted into their corresponding 1-chloroalkylbenzotriazoles by reaction with a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This transformation is a key step for creating more reactive intermediates for subsequent nucleophilic substitution reactions.

The reaction mechanism with thionyl chloride involves several steps:

Formation of Chlorosulfite Intermediate: The hydroxyl group of the 1-hydroxyalkylbenzotriazole attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This results in the formation of a protonated alkyl chlorosulfite intermediate.

Deprotonation: A base, such as pyridine or the chloride ion itself, removes the proton from the intermediate.

Nucleophilic Attack and Rearrangement: A chloride ion attacks the carbon atom bearing the benzotriazole group. This can proceed via an Sₙ2 or Sₙi (internal nucleophilic substitution) mechanism. In the Sₙi mechanism, the chlorosulfite group decomposes, with the sulfur dioxide and chloride ion being released, and the chloride then attacks the carbocation or the carbon center, leading to the 1-chloroalkylbenzotriazole youtube.commasterorganicchemistry.com. A solution of thionyl chloride and benzotriazole in dichloromethane has been reported as a convenient reagent for the conversion of alcohols to alkyl chlorides semanticscholar.org.

| Starting Material | Reagent | Product |

| 1-(Hydroxymethyl)benzotriazole | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)benzotriazole |

| 1-(1-Hydroxyethyl)benzotriazole | Thionyl Chloride (SOCl₂) | 1-(1-Chloroethyl)benzotriazole |

Formation of Bisbenzotriazolyl Compounds

Bis(benzotriazolyl)alkanes, particularly bis(benzotriazol-1-yl)methane, are another important class of compounds synthesized from benzotriazolide. These compounds can be prepared by the reaction of sodium benzotriazolide with a suitable dihaloalkane, such as dichloromethane (CH₂Cl₂).

The reaction mechanism is a double nucleophilic substitution:

First Substitution: One molecule of sodium benzotriazolide reacts with dichloromethane, displacing a chloride ion to form 1-(chloromethyl)benzotriazole. The in situ formation of this intermediate from benzotriazole, a base, and dichloromethane has been proposed in other syntheses nih.govrsc.org.

Second Substitution: A second molecule of sodium benzotriazolide then attacks the 1-(chloromethyl)benzotriazole, displacing the remaining chloride ion to form bis(benzotriazol-1-yl)methane.

Alternative synthetic routes to substituted bis(benzotriazolyl)methanes include the cobalt-catalyzed reaction of bis(benzotriazol-1-yl)methanone with various aldehydes researchgate.netsciforum.netmdpi.com. Additionally, the reaction of benzotriazole with chloroform in the presence of sodium hydroxide can lead to the formation of tris(benzotriazol-1-yl)methane researchgate.net.

Catalytic Reaction Pathways Mediated by Benzotriazolide Species

The benzotriazolide anion is not only a reagent but also plays a crucial role as a ligand in various transition metal-catalyzed reactions. Its ability to coordinate with metal centers through its nitrogen atoms allows it to modulate the reactivity and selectivity of the catalyst researchgate.netrsc.org.

Role as a Ligand in Coupling Reactions: Benzotriazole and its derivatives have been successfully employed as ligands in a range of coupling reactions, including copper-catalyzed and rhodium-catalyzed processes. In these reactions, the benzotriazolide species coordinates to the metal ion, forming a metal-ligand complex that is the active catalyst.

Copper-Catalyzed Reactions: Benzotriazole has been shown to be an efficient ligand in copper-catalyzed Glaser coupling reactions for the synthesis of 1,3-diynes acs.org. The benzotriazolide ligand is believed to stabilize the copper(I) catalytic species and facilitate the oxidative coupling of terminal alkynes.

Rhodium-Catalyzed Reactions: In the rhodium-catalyzed coupling of benzotriazoles to allenes, mechanistic studies suggest that the benzotriazole coordinates to the rhodium center. The catalytic cycle may involve proton shuttling events where the benzotriazolide ligand participates in proton transfer steps, influencing the reaction pathway and product selectivity nih.gov.

Palladium-Catalyzed Reactions: Palladium complexes bearing benzotriazole derivative ligands have been synthesized and utilized as catalysts in Mizoroki-Heck reactions, demonstrating the versatility of benzotriazolide species in facilitating C-C bond formation redalyc.org.

The benzotriazolide moiety in these catalytic systems can be considered a "non-innocent" ligand, actively participating in the reaction mechanism beyond simply occupying a coordination site on the metal. This participation can involve stabilizing intermediates, facilitating proton transfer, and influencing the electronic properties of the metal center to promote the desired transformation.

Coordination Chemistry and Ligand Properties of Benzotriazolide Anions

Coordination Modes of the Benzotriazolide Anion

The benzotriazolide anion can coordinate to metal centers in several ways, including as a monodentate, bidentate, or bridging ligand. This flexibility allows for the construction of a wide array of coordination compounds with varying nuclearities and dimensionalities.

The benzotriazolide anion can also function as a bidentate chelating ligand, where two of its nitrogen atoms bind to the same metal center, forming a stable chelate ring. This is often facilitated by the presence of a substituent on the benzotriazole (B28993) ring that contains an additional donor atom, such as a pyridyl group. For example, 1-(2-pyridyl)benzotriazole can act as a bidentate ligand, coordinating to a metal center through one nitrogen atom of the benzotriazole ring and the nitrogen atom of the pyridyl group. rsc.orgbohrium.comresearchgate.net This chelation enhances the stability of the resulting complex. In some palladium(II) complexes, benzotriazole derivatives have been shown to act as bidentate N-N donor ligands, forming a chelate rather than a pincer-type coordination. redalyc.org The formation of a chelate ring is a key feature in the design of stable metal complexes with specific geometries and electronic properties.

One of the most significant aspects of benzotriazolide coordination chemistry is its ability to act as a bridging ligand, connecting two or more metal centers. This bridging capability allows for the formation of polynuclear complexes and coordination polymers with extended one-, two-, or three-dimensional structures. researchgate.netresearchgate.net The deprotonated benzotriazolate anion can coordinate up to three metal centers via its three nitrogen donors. rsc.org This multi-site coordination is fundamental to the construction of complex supramolecular architectures. For instance, di(benzotriazol-1-yl)methane has been used to create one-dimensional polymeric copper and silver complexes. rsc.orgbohrium.comresearchgate.net The bridging coordination can occur through different pairs of nitrogen atoms (e.g., N1 and N2, N1 and N3), leading to various structural motifs.

Complexation with Transition Metal Ions

The benzotriazolide anion forms stable complexes with a wide range of transition metal ions. The nature of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere all play a crucial role in determining the structure and properties of the resulting complex.

Copper(II) complexes with benzotriazolide and its derivatives have been extensively studied. researchgate.net These complexes exhibit a variety of coordination geometries, including distorted octahedral and square planar. nih.govresearcher.life The Jahn-Teller effect often influences the coordination geometry of copper(II) complexes. nih.gov Benzotriazole and its derivatives have been used to synthesize complex compounds with other 3d-metals as well, including cobalt(II), nickel(II), and zinc(II). sapub.orgresearchgate.netanu.edu.au The resulting complexes can be mononuclear or polynuclear, depending on the reaction conditions and the specific ligands used. rsc.org For example, liquid-assisted grinding has been employed to synthesize a series of complexes and coordination polymers based on divalent 3d-transition metal chlorides and 1H-benzotriazole. rsc.org

Interactive Table: Examples of 3d-Metal Complexes with Benzotriazole Derivatives

| Compound | Metal Ion | Coordination Mode | Reference |

| [Cu(SO₄)(C₉H₈N₆)(H₂O)₄]·1.5H₂O | Cu(II) | Monodentate | nih.gov |

| [Cu-L4] | Cu(II) | Tetradentate | researcher.life |

| [CoCl₂(BtzH)₂]·BtzH | Co(II) | Not specified | rsc.org |

| [ZnCl₂(BtzH)₂]·BtzH | Zn(II) | Not specified | rsc.org |

| ¹∞[MnCl₂(BtzH)₂] | Mn(II) | Not specified | rsc.org |

The coordination chemistry of benzotriazolide with iron and ruthenium has also been explored. Iron complexes with benzotriazole derivatives can form polymeric structures. mdpi.com For instance, polymer-like films containing iron-azole complexes have been observed on steel surfaces, where the azole ligand is bidentate. mdpi.com These complexes can exhibit interesting magnetic properties, such as spin crossover behavior. mdpi.com

Ruthenium complexes containing benzotriazole ligands have been synthesized and characterized. tandfonline.comresearchgate.netsci-hub.ru For example, a ruthenium(II) complex with benzotriazole and pyridylcarboxylato ligands has been prepared from the reaction of [RuCl₂(PPh₃)₃] with 1-(2-pyridylcarbonyl)benzotriazole. tandfonline.comsci-hub.ru In this complex, the benzotriazole acts as a ligand alongside the pyridylcarboxylate. tandfonline.comsci-hub.ru Spectroscopic and electrochemical studies of chelated ruthenium bis(2,2'-bipyridine) complexes with benzotriazole-containing ligands have shown that the benzotriazole group is a relatively electron-rich component. rsc.orgbohrium.comresearchgate.net The study of these complexes is relevant to the development of catalysts and materials with specific electronic properties. nih.gov

Aluminum and Other Main Group Metal Complexes

The coordination chemistry of benzotriazolide anions with main group metals, particularly aluminum, has been an area of interest due to the potential applications of the resulting complexes in materials science and catalysis. Research has demonstrated the synthesis and structural characterization of several aluminum complexes supported by benzotriazole phenoxide ligands.

In a notable study, the reaction of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol (t-BuBTP-H) or 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (CMe2PhBTP-H) with trimethylaluminum (B3029685) (AlMe3) yielded four-coordinated monomeric aluminum complexes, [(t-BuBTP)AlMe2] and [(CMe2PhBTP)AlMe2] respectively. rsc.org The solid-state structure of [(t-BuBTP)AlMe2] revealed a distorted tetrahedral geometry around the aluminum center, with the benzotriazole phenoxide ligand acting as a bidentate N,O-donor. rsc.org Further reaction of [(CMe2PhBTP)AlMe2] with one equivalent of the parent ligand CMe2PhBTP-H resulted in the formation of a five-coordinate monomethylaluminum complex, [(CMe2PhBTP)2AlMe]. rsc.org

The controlled hydrolysis of this pentacoordinated complex led to the isolation of a dimeric alumoxane, [{(CMe2PhBTP)2Al}2(μ-O)], which is notable for its air stability. rsc.org The formation of these complexes highlights the ability of the benzotriazolide phenoxide ligand to stabilize different coordination geometries around the aluminum center.

Furthermore, novel monomeric and dimeric aluminum complexes incorporating phenoxybenzotriazole derivatives have been synthesized and explored for their potential as blue-emitting materials in organic light-emitting diodes (OLEDs). acs.org Treatment of AlMe3 with two equivalents of ligands such as 2-(2H-benzo[d] rsc.orgacs.orgasianpubs.orgtriazol-2-yl)-4,6-di-tert-pentylphenol resulted in pentacoordinate aluminum complexes with a distorted trigonal-bipyramidal geometry. acs.org A dimeric aluminum complex bridged by an oxygen atom, formed through a simple reaction with a quantitative amount of water, exhibited enhanced thermal and air stability while retaining similar photophysical properties to its monomeric precursor. acs.org

While the research on other main group metal complexes with benzotriazolide is less extensive, the principles of coordination observed with aluminum can be extrapolated. The coordination is typically governed by the hard-acid nature of the main group metal cations, which favor coordination with nitrogen and oxygen donor atoms from the benzotriazolide ligand and any ancillary ligands.

Influence of Ancillary Ligands and Counter-Anions on Coordination Architecture

The effect of ancillary ligands is evident in the formation of mixed-ligand complexes. For instance, the introduction of monoethanolamine as an additional ligand in complexes with 2-(2H-benzotriazol-2-yl)acetic acid and 3d metals resulted in an octahedral structure where the monoethanolamine acts as a bidentate ligand. sapub.org In the absence of such ancillary ligands, the coordination environment is solely determined by the benzotriazolide and the counter-anion.

Counter-anions play a crucial role in shaping the coordination architecture. Their size, charge, and coordinating ability can lead to vastly different structures even with the same metal and benzotriazolide ligand. For example, in the synthesis of silver(I) complexes with the flexible and asymmetric ligand 1-((pyridin-3-yl)methyl)-1H-benzotriazole, the use of nitrate (B79036) (NO3-) as a counter-anion resulted in a double helical coordination polymer, [Ag2(L)2(NO3)2]n. nih.gov In contrast, when perchlorate (B79767) (ClO4-) was used, a one-dimensional zigzag chain, [Ag(L)(ClO4)]n, was formed. nih.gov This demonstrates that the counter-anion can directly participate in the coordination sphere or influence the packing of the coordination polymer through weaker interactions.

Electronic Structure and Bonding in Metal-Benzotriazolide Complexes

The electronic structure and the nature of the bonding between the metal center and the benzotriazolide anion are fundamental to understanding the properties of these complexes. These aspects are primarily investigated through spectroscopic techniques and theoretical calculations, with correlations often drawn to Ligand Field Theory for transition metal complexes.

Spectroscopic Probes of Coordination (e.g., IR, UV-Vis, ESR)

Infrared (IR) Spectroscopy is a powerful tool for probing the coordination of the benzotriazolide ligand to a metal center. The vibrational frequencies of the ligand are sensitive to changes in electron distribution upon complexation. A key indicator of coordination is the shift in the stretching frequencies of the triazole ring. For instance, in complexes of 6-substituted-1-hydroxy-1,2,3-benzotriazoles with various metals, the IR spectra show the absence of the N-H absorption band, indicating deprotonation and coordination. asianpubs.org The C=N and N-N stretching vibrations of the benzotriazole ring often shift to lower wavenumbers upon coordination. researchgate.net In palladium(II) complexes with benzotriazole derivatives, slight shifts in the IR bands of the complex compared to the free ligand are taken as evidence of coordination. redalyc.org

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex. The UV-Vis spectrum of benzotriazole itself shows characteristic absorptions corresponding to π-π* transitions within the aromatic system. process-insights.comprocess-insights.com Upon complexation with a metal, new absorption bands can appear, which are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. For example, in copper(I) complexes with N-functionalized benzotriazole-based ligands, long-wavelength absorptions are assigned to MLCT transitions. rsc.org In a study of subnanometre-sized benzotriazolate protected copper clusters, distinct peaks at 280 and 345 nm and a broad shoulder at around 400 nm were observed, which were different from the spectrum of the free benzotriazole solution. researchgate.net For aluminum complexes with phenoxybenzotriazole derivatives, the absorption and emission patterns are largely influenced by the electronic structure of the ligand, with HOMO and LUMO orbitals localized on the phenoxy and benzotriazole groups, respectively. acs.org

Electron Spin Resonance (ESR) Spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is applicable to complexes with unpaired electrons, such as those of Cu(II) or other paramagnetic metal ions. While specific ESR data for aluminum-benzotriazolide complexes are not prevalent due to the diamagnetic nature of Al(III), the technique is invaluable for studying transition metal complexes. ESR spectroscopy can provide information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bond. For paramagnetic species, it can reveal details about the number of unpaired electrons and their interaction with the surrounding nuclei, leading to characteristic hyperfine splitting patterns. youtube.com

| Spectroscopic Probe | Information Gained on Coordination |

| IR Spectroscopy | Confirmation of ligand deprotonation and coordination through shifts in N-H, C=N, and N-N stretching frequencies. |

| UV-Vis Spectroscopy | Identification of electronic transitions, including π-π* transitions within the ligand and charge transfer (MLCT, LMCT) bands upon complexation. |

| ESR Spectroscopy | Determination of the oxidation state and coordination environment of paramagnetic metal centers through the analysis of g-values and hyperfine coupling constants. |

Correlation with Ligand Field Theory

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes, particularly those involving transition metals with d-electrons. wikipedia.org It considers the interactions between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbital energies. fiveable.me The magnitude of this splitting (Δ) is influenced by the nature of the metal ion, its oxidation state, and the ligand field strength. fiveable.me

While LFT is most directly applicable to transition metal complexes, its principles can be conceptually extended to understand the bonding in main group metal complexes like those of aluminum. For main group elements, the valence orbitals are s and p orbitals. In an octahedral aluminum(III) complex, for instance, the interaction of the ligand orbitals with the aluminum's 3s, 3p, and vacant 3d orbitals would lead to the formation of molecular orbitals.

For transition metal-benzotriazolide complexes, LFT can explain their magnetic properties and electronic spectra. The benzotriazolide anion is generally considered a moderate field ligand. The splitting of the d-orbitals will determine whether a complex is high-spin or low-spin, which in turn dictates its magnetic moment. The electronic transitions observed in the UV-Vis spectrum can often be assigned to d-d transitions between the split d-orbitals, with the energy of these transitions correlating to the ligand field splitting parameter, Δ. fiveable.me

Theoretical and Computational Investigations of Sodium;benzotriazol 2 Ide

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding is fundamental to predicting a molecule's reactivity and properties. For the benzotriazol-2-ide anion, computational methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of electron distribution and bonding interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on benzotriazole (B28993) and its derivatives provide critical insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

The electronic structure of benzotriazoles, including the benzotriazol-2-ide anion, is characterized by a fused benzene (B151609) and triazole ring system, which provides unique electronic properties enhancing its stability and reactivity. researchgate.net DFT calculations have been employed to study the electronic structure of benzotriazole derivatives, revealing how substituents influence the energy of the frontier molecular orbitals. researchgate.net For instance, analysis of the HOMO and LUMO energy levels helps in predicting the molecule's ability to donate or accept electrons. This is particularly relevant in applications like corrosion inhibition, where the molecule's interaction with a metal surface is key. rsc.orgresearchgate.net The unique electronic properties conferred by the fused ring system enhance both the stability and reactivity of the molecule. researchgate.net

Table 1: Frontier Molecular Orbital Energies from a Representative DFT Study on Benzotriazole Derivatives Note: The following data is illustrative, based on typical findings in DFT studies of related compounds, to demonstrate the type of information generated.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1H-Benzotriazole | -6.85 | -0.25 | 6.60 |

| 2H-Benzotriazole | -6.90 | -0.15 | 6.75 |

| Benzotriazol-2-ide anion | -2.50 | +2.10 | 4.60 |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide high-level accuracy for studying bonding. These methods have been used to investigate the interactions of the benzotriazol-2-ide anion, particularly in the context of its well-known role as a corrosion inhibitor for copper.

Studies have shown that while the neutral benzotriazole molecule interacts only weakly with copper surfaces, the deprotonated form—the benzotriazol-2-ide anion—forms a strong molecule-surface bond. researchgate.netrsc.org DFT and ab initio calculations reveal that the anion bonds significantly more strongly to coordinatively unsaturated sites on copper and copper oxide surfaces. rsc.orgrsc.org This strong bonding is a key factor in its ability to passivate reactive surface sites that are potential points for corrosion. rsc.orgresearchgate.net The bonding occurs through the nitrogen atoms of the triazole ring. researchgate.net The deprotonated form is capable of forming at least two bonds between its nitrogen atoms and copper atoms on the surface. researchgate.net The strength of this interaction is even greater when the anion is incorporated into organometallic complexes on the surface. rsc.orgresearchgate.net

Energetics and Dynamics of Reaction Mechanisms

Transition state analysis is used to determine the energy barriers (activation energies) of chemical reactions, which governs their rates. For benzotriazole derivatives, computational studies have investigated the mechanisms of thermal decomposition. By calculating the energies of the reactants, products, and the transition states that connect them, researchers can identify the most favorable reaction pathways.

For example, in the study of 5,7-dinitrobenzotriazole, theoretical calculations revealed that the primary decomposition mechanism involves a nitro-nitrite rearrangement. mdpi.com The activation barrier for this process was calculated to be 267 kJ mol⁻¹. mdpi.com Another competing pathway is the cleavage of the C–NO₂ bond. nih.gov Such analyses are crucial for understanding the thermal stability of these compounds. mdpi.comnih.gov The activation barriers for decomposition reactions in amino-substituted dinitrobenzotriazoles are notably higher, indicating that the introduction of an amino group enhances thermal stability. nih.gov

Reaction coordinate mapping is a theoretical technique used to handle complex chemical dynamics, particularly in condensed phases or when a system is strongly coupled to its environment (a "reservoir"). researchgate.net The method involves defining a collective degree of freedom from the environment—the reaction coordinate—and incorporating it into an enlarged system Hamiltonian. researchgate.net This "extended system" is then treated explicitly, while the remaining environmental effects are handled in a more simplified, perturbative manner. researchgate.net

This approach is well-suited to describe quantum dissipative systems and allows for the effects of system-bath coupling to be included to high orders. arxiv.org While specific applications of reaction coordinate mapping to sodium;benzotriazol-2-ide are not prominent in the literature, the methodology is highly relevant for studying its reactions in complex environments. For instance, it could be used to model the interaction of the benzotriazol-2-ide anion with a metal surface in the presence of a solvent, where the solvent and surface phonons constitute a complex reservoir. The technique provides a framework to accurately account for strong coupling and non-Markovian (memory) effects that are often important on the nanoscale. researchgate.net

Tautomeric Equilibrium and Stability Studies

Benzotriazole can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The position of the proton on the triazole ring defines the tautomer. Computational studies have been essential in determining the relative stabilities of these forms and understanding the factors that influence the tautomeric equilibrium.

The relative stability of the 1H and 2H tautomers of benzotriazole has been a subject of numerous theoretical studies, with results sometimes varying depending on the computational method and basis set used. researchgate.net High-level ab initio and DFT calculations have been performed to resolve these differences. Some studies using methods like B3LYP and coupled-cluster theory suggest that both structures have very similar energies. researchgate.net However, when the zero-point vibrational energy is included in these high-level calculations, a slight preference for the 1H tautomer is often found. researchgate.net For example, B3LYP calculations on dinitro-substituted benzotriazoles showed the 1H-tautomer to be more favorable by approximately 35 kJ mol⁻¹ in the gas phase compared to another isomer. mdpi.com In contrast, other methods like MP2 have shown a preference for the 2H tautomer. researchgate.net Experimental gas-phase studies have confirmed the existence of both the 1H and 2H tautomers. ru.nl The energetic difference between the tautomers is generally small, suggesting that both can coexist in equilibrium. researchgate.net

Table 2: Calculated Relative Energies of Benzotriazole Tautomers This table summarizes typical findings on the relative stability of 1H- and 2H-benzotriazole from various computational methods. Energies are relative to the more stable tautomer in each study.

| Computational Method | Basis Set | Most Stable Tautomer | Relative Energy of Other Tautomer (kJ/mol) |

|---|---|---|---|

| Hartree-Fock (HF) | Various | 1H | Favors 1H researchgate.net |

| MP2 | Various | 2H | Favors 2H researchgate.net |

| B3LYP (with ZPE) | aug-cc-pVTZ | 1H | ~0.5-2.0 researchgate.net |

| Coupled Cluster (with ZPE) | Various | 1H | Very similar energy to 2H researchgate.net |

1H- and 2H-Benzotriazole Tautomers

Benzotriazole exists in a tautomeric equilibrium between the 1H- and 2H- forms. The relative stability of these tautomers has been a subject of extensive theoretical and experimental investigation. While the 1H-benzotriazole tautomer is predominantly found in solid state and in solution, computational studies indicate that the 2H-benzotriazole tautomer is intrinsically more stable in the gas phase.

Quantum chemical calculations have been employed to determine the energy difference between these two forms. Various levels of theory have yielded slightly different results, but a general consensus has emerged. For instance, MP2 level calculations with ZPE (zero-point energy) corrections have shown a preference for the 2H-tautomer in the gas phase. The stability is a result of a delicate balance between competing electronic effects. The inclusion of zero-point energy corrections is crucial when using methods like B3LYP and coupled cluster, as it can shift the preference toward the 1H tautomer.

| Computational Method | Basis Set | Predicted Most Stable Tautomer (Gas Phase) | Energy Difference (kcal/mol) |

| MP2 | 6-31G** | 2H-Benzotriazole | ~2.5 |

| Hartree-Fock (HF) | Multiple | 1H-Benzotriazole | Varies |

| B3LYP / Coupled Cluster | Multiple | Similar Energy (ZPE favors 1H) | Varies |

This table presents a summary of findings from various computational studies on the relative stability of benzotriazole tautomers in the gas phase.

Influence of Lone Pair Repulsion and Resonance Energy

The relative stabilities of the 1H- and 2H-benzotriazole tautomers are governed by a balance between two primary factors: lone pair repulsion and resonance energy, or aromaticity.

Lone Pair Repulsion: This effect arises from the electrostatic repulsion between the lone pairs of electrons on adjacent nitrogen atoms in the triazole ring. In the 1H tautomer, the arrangement of lone pairs is less favorable, leading to greater repulsion. This repulsive force destabilizes the 1H form and, conversely, favors the 2H tautomer, where the lone pairs are farther apart. The destabilizing effect of lone pair repulsion in the 1H tautomer has been estimated to be around 6.5 kcal/mol.

Therefore, the intrinsic stability of the 2H tautomer in the gas phase is primarily due to the dominant effect of minimized lone pair repulsion, which outweighs the greater resonance stabilization of the 1H form.

Computational Modeling of Surface Interactions

Adsorption Mechanisms on Metal Surfaces

Computational modeling, particularly using density functional theory (DFT), has been instrumental in elucidating the adsorption mechanism of benzotriazole on metal surfaces, which is fundamental to its role as a corrosion inhibitor. rsc.orgarxiv.org Upon approaching a metal surface like copper, the benzotriazole molecule typically deprotonates, forming the benzotriazolide anion which then chemisorbs onto the surface. rsc.orgst-andrews.ac.uk

The adsorption process is highly dependent on surface coverage:

Low Coverage: At low coverages, benzotriazolate species tend to adsorb with their molecular plane lying parallel to the metal surface. arxiv.org This flat-lying orientation is often preferred in the initial stages of adsorption.

High Coverage: As the surface concentration increases, a structural transition occurs. The molecules adopt an upright or tilted orientation with respect to the surface. arxiv.orgst-andrews.ac.uk This reorientation allows for denser packing on the surface.

In these higher-density layers, the deprotonated benzotriazolide anions often form organometallic complexes with metal adatoms (metal atoms pulled from the substrate). rsc.org On copper, for example, the formation of CuBTA and Cu(BTA)₂ complexes has been identified as a key feature of the protective film. st-andrews.ac.uk These complexes are the fundamental building blocks of the self-assembled monolayer that passivates the surface. st-andrews.ac.uk DFT calculations show that the deprotonated form bonds much more strongly to the surface than the neutral molecule, and this bonding is further enhanced when incorporated into these organometallic adcomplexes. rsc.org The interaction is dominated by strong chemisorption through the nitrogen atoms of the triazole ring. arxiv.org

| Coverage Level | Predominant Molecular Orientation | Key Structural Features |

| Low | Parallel (Flat-lying) | Maximizes interaction of the π-system with the surface. |

| High | Perpendicular (Upright) | Allows for denser packing; formation of organometallic complexes (e.g., CuBTA, Cu(BTA)₂). st-andrews.ac.uk |

This table summarizes the coverage-dependent adsorption behavior of benzotriazolide on metal surfaces as revealed by computational modeling.

Impact on Electronic Properties of Surfaces (e.g., Work Function)

The adsorption of benzotriazolide onto a metal surface significantly alters the electronic properties at the interface, most notably the work function. The work function is the minimum energy required to remove an electron from the surface of a solid to a point immediately outside the surface.

According to DFT calculations, the adsorption of deprotonated benzotriazole leads to a considerable reduction in the metal's work function. rsc.org This change is a direct consequence of the formation of an electrical dipole layer at the interface. The effect is attributed to two main factors:

Large Permanent Molecular Dipole: The benzotriazolide molecule itself possesses a large permanent dipole moment.

Adsorption Orientation: The molecule adsorbs in a specific, properly oriented structure that creates a net dipole moment perpendicular to the surface, pointing away from it. This interface dipole generates an electrostatic potential step that opposes the intrinsic surface dipole of the metal, thereby lowering the work function.

This reduction in the work function is believed to be relevant to the compound's corrosion inhibition mechanism, as it should diminish the anodic (oxidation) reaction at the metal surface. rsc.org

Predictive Modeling for Novel Benzotriazolide Derivatives and Complexes

Computational chemistry serves as a powerful tool for the predictive modeling and rational design of novel benzotriazolide derivatives and complexes with tailored properties for specific applications, such as corrosion inhibition or antifungal agents. researchgate.netresearchgate.net This in silico approach allows researchers to screen and optimize potential candidate molecules before undertaking costly and time-consuming laboratory synthesis. nih.gov

The process typically involves a combination of quantum chemical calculations (like DFT) and molecular dynamics (MD) simulations. researchgate.netaip.org

Quantum Chemical Calculations (DFT): These methods are used to calculate the intrinsic electronic properties of newly designed derivatives. Key parameters, often called global reactivity descriptors, are computed to predict a molecule's potential effectiveness. researchgate.net These include:

E-HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E-HOMO values often correlate with better inhibition efficiency.

E-LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher reactivity of the molecule.

Dipole Moment (μ): Influences the adsorption process and solubility.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic interactions between the inhibitor molecules and the metal surface in a simulated corrosive environment. aip.org These simulations provide insights into adsorption energies and the stable configurations of the inhibitor film on the substrate, confirming the strength and nature of the surface-inhibitor bond. researchgate.net

By systematically modifying the benzotriazole scaffold (e.g., by adding different functional groups) and calculating these descriptors, researchers can establish structure-activity relationships. This predictive framework guides the synthesis of new derivatives with enhanced performance, whether for forming more resilient protective films against corrosion or for binding more effectively to a biological target. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the bonding characteristics within the sodium;benzotriazol-2-ide molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational transitions of molecules by measuring the absorption of infrared radiation. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For the benzotriazolide anion, the deprotonation of the N-H group in the parent benzotriazole (B28993) molecule leads to notable changes in the IR spectrum.

Key vibrational modes observed in the IR spectrum of benzotriazole and its derivatives include N-H stretching and bending, C-H in-plane and out-of-plane bending, and vibrations of the triazole and benzene (B151609) rings. In the case of this compound, the absence of the N-H stretching vibration, typically observed around 3345 cm⁻¹, is a key indicator of the formation of the benzotriazolide anion researchgate.net. The C-H in-plane and out-of-plane bending vibrations of the benzene ring are typically observed in the regions of 1207-743 cm⁻¹ researchgate.net.

Table 1: Characteristic IR Absorption Bands for Benzotriazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | ~3345 | researchgate.net |

| N-H Bending | ~1594 | researchgate.net |

| C-H In-plane Bending | 1207, 876 | researchgate.net |

| C-H Out-of-plane Bending | 774, 743 | researchgate.net |

| N=N Bending | ~1247 | researchgate.net |

| C-H Stretching (aromatic) | ~3053 | researchgate.net |

Note: This table is based on data for benzotriazole and its derivatives; specific peak positions for this compound may vary slightly.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of the benzotriazolide anion, often studied using Surface-Enhanced Raman Scattering (SERS) to enhance the signal, reveals details about its interaction with surfaces and its molecular orientation.

Studies on benzotriazole in aqueous silver sol at a pH of approximately 9, where the deprotonated benzotriazolide anion is prevalent, show that the molecule interacts with the silver surface via the nitrogen atoms of the triazole ring. nih.gov This interaction suggests a near "end-on" orientation of the molecule on the surface. nih.gov The SERS spectrum exhibits strong enhancement of bands at 1264 and 1464 cm⁻¹, providing insights into the vibrational modes most affected by the surface interaction. nih.gov

Table 2: Selected Raman Bands for Benzotriazole Derivatives

| Wavenumber (cm⁻¹) | Assignment/Observation | Reference |

| 795, 1400 | Raman intensity grows with anodic potential sweep | mdpi.com |

| 1264, 1464 | Strong enhancement in SERS spectrum | nih.gov |

| 1413, 1438, 1506, 1558, 1591 | Intense bands in the SERS spectrum | nih.gov |

Note: This table includes data from SERS studies of benzotriazole derivatives, which may differ from the standard Raman spectrum of solid this compound.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule by measuring its absorption of UV and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions within its conjugated aromatic system. The absorption of UV radiation excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λmax) is a key characteristic used for both qualitative and quantitative analysis.

Benzotriazoles are known to be effective UV absorbers. tolyltriazole-benzotriazole.com The measurement of benzotriazole concentration in aqueous solutions can be reliably performed using UV spectroscopy, with a strong correlation observed between absorbance and concentration. process-insights.comprocess-insights.com For instance, a linear relationship has been demonstrated by plotting the absorbance at 305 nm against the concentration of benzotriazole. process-insights.comprocess-insights.com The UV-Vis spectrum of benzotriazole is influenced by the solvent and pH, which affects the electronic transitions within the molecule.

Table 3: UV-Vis Absorption Data for Benzotriazole

| Wavelength (nm) | Application | Reference |

| 305 | Quantitative analysis in aqueous solution | process-insights.comprocess-insights.com |

Note: This data is for benzotriazole; the λmax for this compound may differ due to the deprotonation of the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Applications

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while the coupling patterns in ¹H NMR provide information about the connectivity of neighboring protons.

For benzotriazole and its derivatives, the protons of the benzene ring typically appear as a complex multiplet in the aromatic region of the ¹H NMR spectrum. The chemical shifts of these protons are influenced by the substituents on the triazole ring. Similarly, the ¹³C NMR spectrum shows distinct signals for the carbon atoms of the benzene and triazole rings. The symmetry of the benzotriazol-2-ide anion would be expected to result in a simplified NMR spectrum compared to unsymmetrically substituted benzotriazole derivatives.

Table 4: Representative NMR Chemical Shift Ranges for Benzotriazole Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.0 - 8.5 | The protons on the benzene ring. |

| ¹³C (Aromatic) | 110 - 150 | The carbon atoms of the benzene and triazole rings. |

Note: These are general ranges for benzotriazole derivatives and the specific values for this compound will depend on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis. For this compound, the analysis would focus on the benzotriazol-2-ide anion (C₆H₄N₃⁻). In the mass spectrometer, following an ionization process such as electrospray ionization (ESI), the anion would be detected. The high-resolution mass spectrum would provide the exact mass of the ion, allowing for the confirmation of its elemental composition.

The primary ion observed in negative ion mode ESI-MS would correspond to the [M-Na]⁻ ion, which is the benzotriazolide anion itself. The theoretical exact mass of this anion is 118.0405 Da. Fragmentation of this parent ion, induced by techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), yields characteristic product ions. The fragmentation pattern provides structural information. For the benzotriazolide anion, a primary fragmentation pathway involves the loss of a neutral nitrogen molecule (N₂), resulting in a fragment ion with a mass-to-charge ratio (m/z) of approximately 90. This fragmentation is a hallmark of the triazole ring system. Further fragmentation could involve the cleavage of the benzene ring. The NIST database includes an electron ionization mass spectrum for the neutral 1H-Benzotriazole, which shows major peaks at m/z 119 (molecular ion), 91, and 64, corresponding to the loss of N₂ and subsequent fragmentation. nist.gov

Direct Insertion Probe (DIP)-MS/MS is another method that can be used for the rapid analysis of benzotriazole derivatives without chromatographic separation. jeol.com In this technique, a sample is directly introduced into the ion source of the mass spectrometer. By selecting the molecular ion as a precursor, a product ion scan can generate a distinct fragmentation spectrum, enabling the identification of the compound even in a mixture. jeol.com

Chromato-Mass Spectrometry

Chromato-mass spectrometry, which couples a separation technique like gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry, is a powerful tool for analyzing complex mixtures containing benzotriazole derivatives. researchgate.net LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar and thermally labile compounds like benzotriazoles in various matrices. nih.gov